molecular formula C10H8ClIN4O B12909945 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine CAS No. 919278-43-6

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine

Cat. No.: B12909945
CAS No.: 919278-43-6
M. Wt: 362.55 g/mol
InChI Key: PVUMPYGXQZWNPC-UHFFFAOYSA-N
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Description

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and an iodopyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-amino-3-chlorophenol with 6-iodopyrimidin-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and halogen groups allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic Acid

Uniqueness

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific halogen interactions.

Biological Activity

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a pyrimidine ring substituted with an amino group, a chlorophenoxy moiety, and an iodine atom. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the pyrimidine core followed by the introduction of the chlorophenoxy group and iodine substitution.

1. Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a derivative was shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation. In vitro assays demonstrated that certain derivatives induced cytotoxicity in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells by activating apoptotic pathways through caspase activation .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE9A. PDE inhibitors are vital in treating conditions like neurodegenerative diseases and erectile dysfunction. Inhibition studies revealed that this compound and its derivatives can effectively reduce PDE activity, suggesting their therapeutic potential in related disorders .

Case Study 1: EGFR Inhibition

In a study focusing on new derivatives targeting EGFR, compounds similar to this compound were synthesized and tested. The results showed that these compounds exhibited strong binding affinities to the EGFR active site, with significant anti-proliferative effects observed in vitro. The most effective compound induced apoptosis in cancer cells via caspase 3 and caspase 8 activation .

Case Study 2: PDE9A Inhibition

Another study investigated the potential of this compound as a PDE9A inhibitor. The results indicated that it effectively inhibited PDE9A activity in cellular assays, leading to increased levels of cyclic GMP (cGMP), which is associated with various physiological responses including vasodilation and neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeTargetAssay TypeResult
AnticancerEGFRIn vitro cytotoxicityInduced apoptosis in A549 cells
Enzyme InhibitionPDE9AEnzyme activity assaySignificant inhibition observed
Cell ProliferationVarious cancer linesMTT assayDose-dependent inhibition

Properties

CAS No.

919278-43-6

Molecular Formula

C10H8ClIN4O

Molecular Weight

362.55 g/mol

IUPAC Name

4-(4-amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine

InChI

InChI=1S/C10H8ClIN4O/c11-6-3-5(1-2-7(6)13)17-10-8(14)9(12)15-4-16-10/h1-4H,13-14H2

InChI Key

PVUMPYGXQZWNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=NC=N2)I)N)Cl)N

Origin of Product

United States

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